tert-Butyl(dimethyl)silyl hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)silyl hex-5-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hex-5-enoate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)silyl hex-5-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hex-5-enoic acid in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it a valuable intermediate in organic synthesis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(dimethyl)silyl hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can convert the hex-5-enoate moiety to different functional groups.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silyl ethers, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl(dimethyl)silyl hex-5-enoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)silyl hex-5-enoate involves the formation of a stable silyl ether linkage. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality by forming a strong Si-O bond, which is resistant to hydrolysis under basic conditions. The compound can be deprotected under acidic conditions or by using fluoride ions, which cleave the Si-O bond .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilanol: Employed in the synthesis of enol silyl ethers.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in the total synthesis of natural products
Uniqueness: tert-Butyl(dimethyl)silyl hex-5-enoate is unique due to its combination of a silyl protecting group with an unsaturated ester moiety. This dual functionality allows for versatile applications in organic synthesis, making it a valuable compound for researchers and industrial chemists.
Properties
CAS No. |
139461-36-2 |
---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] hex-5-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI Key |
QPWRXWKYDXJECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.